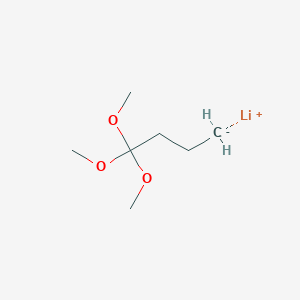![molecular formula C10H10O2S2 B14275425 Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis- CAS No. 155330-94-2](/img/structure/B14275425.png)
Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound features two thiophene rings connected by an ethanediylbis(oxy) bridge, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and ethylene glycol as the primary starting materials.
Formation of the Bridge: Ethylene glycol undergoes a reaction with a suitable activating agent, such as tosyl chloride, to form an intermediate that can react with thiophene.
Coupling Reaction: The activated ethylene glycol intermediate is then coupled with thiophene under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to obtain the final product in a form suitable for further applications.
化学反応の分析
Types of Reactions
Oxidation: Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene rings can be functionalized with various substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, and other functionalized thiophenes.
科学的研究の応用
Chemistry
In chemistry, Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The thiophene ring system is known for its bioactivity, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- is used in the production of conductive polymers, which are essential in the manufacture of electronic devices, sensors, and other advanced materials.
作用機序
The mechanism of action of Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- involves its interaction with molecular targets through its thiophene rings. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The ethanediylbis(oxy) bridge provides flexibility and spatial orientation, enhancing the compound’s ability to interact with multiple targets simultaneously.
類似化合物との比較
Similar Compounds
Thiophene: A simpler structure with a single thiophene ring.
Bithiophene: Contains two thiophene rings directly connected without a bridging group.
Thiophene, 2,2’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but with different substitution positions.
Uniqueness
Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- is unique due to its specific substitution pattern and the presence of the ethanediylbis(oxy) bridge. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
155330-94-2 |
|---|---|
分子式 |
C10H10O2S2 |
分子量 |
226.3 g/mol |
IUPAC名 |
3-(2-thiophen-3-yloxyethoxy)thiophene |
InChI |
InChI=1S/C10H10O2S2/c1-5-13-7-9(1)11-3-4-12-10-2-6-14-8-10/h1-2,5-8H,3-4H2 |
InChIキー |
DKLLCXCFDKVYTR-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1OCCOC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


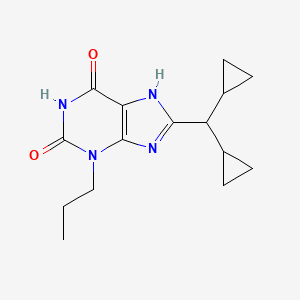
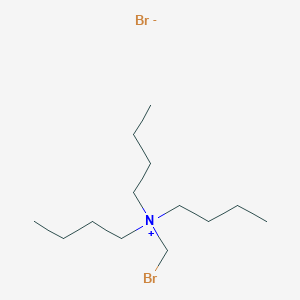

![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
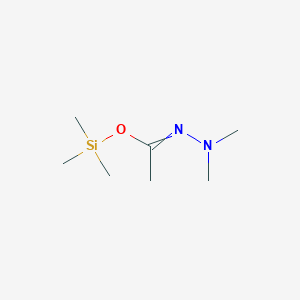
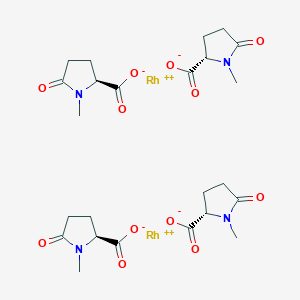

![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
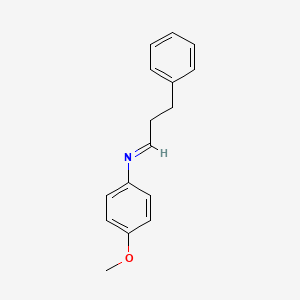
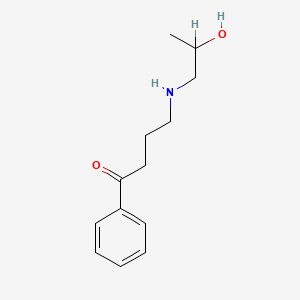
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
